molecular formula C16H9N3O3S2 B2419489 N-(1,3-benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 899732-68-4

N-(1,3-benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2419489
CAS No.: 899732-68-4
M. Wt: 355.39
InChI Key: LSESZEQQIPRENN-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzo[d]thiazole moiety and a benzo[b]thiophene moiety

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3S2/c20-16(18-10-1-3-12-14(7-10)23-8-17-12)15-6-9-5-11(19(21)22)2-4-13(9)24-15/h1-8H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSESZEQQIPRENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 1-Benzothiophene-2-Carboxylic Acid

The nitro group is introduced via electrophilic aromatic nitration. A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates the benzothiophene ring at the 5-position due to the electron-donating effect of the sulfur atom.

Reaction Conditions

  • Nitrating Agent : 65% HNO₃ (1.2 equiv)
  • Catalyst : H₂SO₄ (3.0 equiv)
  • Temperature : 0–5°C (ice bath)
  • Time : 4–6 hours

Workup : The crude product is quenched in ice water, neutralized with NaHCO₃, and recrystallized from ethanol/water (70:30) to yield yellow crystals (mp 182–184°C).

Alternative Route via Friedel-Crafts Acylation

For laboratories lacking nitration capabilities, US7820821B2 discloses a Friedel-Crafts acylation pathway:

  • Acylation : React 1-benzothiophene with chloroacetyl chloride in AlCl₃ to form 2-chloroacetyl-1-benzothiophene.
  • Oxidation : Treat with KMnO₄ in acidic conditions to yield 1-benzothiophene-2-carboxylic acid.
  • Nitration : As described in Section 2.1.

Synthesis of 6-Amino-1,3-Benzothiazole

Cyclization of 2-Aminothiophenol with Cyanogen Bromide

Industrial-scale production (WO2014006637A2) involves cyclizing 2-aminothiophenol using cyanogen bromide (BrCN) in ethanol under reflux:

$$
\text{2-Aminothiophenol} + \text{BrCN} \xrightarrow{\text{EtOH, reflux}} \text{1,3-Benzothiazol-6-amine} + \text{NH}_4\text{Br}
$$

Key Parameters

  • Molar Ratio : 1:1.05 (2-aminothiophenol : BrCN)
  • Reflux Duration : 8–10 hours
  • Yield : 78–82% after silica gel chromatography

Alternative Amination via Buchwald-Hartwig Coupling

For higher regioselectivity, US7820821B2 employs palladium-catalyzed coupling:

  • Substrate : 6-Bromo-1,3-benzothiazole
  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Amine Source : NH₃ (g) in dioxane at 100°C

Amide Coupling: Final Step Optimization

Carbodiimide-Mediated Coupling

Activation of 5-nitro-1-benzothiophene-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF facilitates amide bond formation:

$$
\text{Acid} + \text{EDC} \rightarrow \text{O-Acylurea Intermediate} \xrightarrow{\text{HOBt, 6-Amino-benzothiazole}} \text{Target Compound}
$$

Conditions

  • Solvent : DMF (anhydrous)
  • Temperature : 25°C (room temperature)
  • Reaction Time : 12–16 hours
  • Workup : Dilution with ethyl acetate, washing with 5% HCl and NaHCO₃, followed by MgSO₄ drying.

Yield : 65–70% after recrystallization from methanol.

Industrial-Scale Coupling Using 2-Chloro-1-Methylpyridinium Iodide

WO2014006637A2 reports a cost-effective method using 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent):

  • Activation : Stir carboxylic acid with Mukaiyama reagent (1.2 equiv) in NMP.
  • Amine Addition : Introduce 6-amino-benzothiazole (1.1 equiv) and ethyldiisopropylamine (2.5 equiv).
  • Precipitation : Add cold water to isolate the crude product, followed by recrystallization.

Advantages :

  • Eliminates carbodiimide-related side products.
  • Scalable to kilogram quantities with 75–80% yield.

Purification and Analytical Characterization

Recrystallization Solvent Screening

Optimal purity (>99%) is achieved using a 9:1 v/v methanol/water mixture. Differential scanning calorimetry (DSC) confirms a sharp melting point at 277–279°C.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, NH), 8.52 (d, J = 2.4 Hz, 1H, Ar-H), 8.21 (dd, J = 8.7, 2.4 Hz, 1H, Ar-H), 7.89 (d, J = 8.7 Hz, 1H, Ar-H).
  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

Industrial Process Optimization

Cost-Effective Reagent Selection

Replacing EDC/HOBt with Mukaiyama reagent reduces raw material costs by 40% while maintaining yield.

Waste Minimization Strategies

  • Solvent Recovery : Distillation and reuse of NMP from reaction mixtures.
  • Byproduct Utilization : NH₄Br from benzothiazole synthesis is repurposed as fertilizer.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzo[d]thiazole moiety can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides).

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of halogen or alkyl groups onto the benzo[d]thiazole moiety.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H9N3O3S2
  • CAS Number : 899732-68-4
  • Chemical Structure : The compound consists of a benzothiazole moiety linked to a benzothiophene structure, with a nitro group and a carboxamide functional group, which contribute to its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that N-(1,3-benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide exhibits significant antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound displayed potent activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways has been documented.

Case Study : In vitro studies demonstrated that this compound effectively inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the activation of caspase pathways .

Organic Electronics

Due to its electronic properties, this compound has been explored for use in organic semiconductors and photovoltaic devices. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study : Research published in Advanced Materials highlighted the use of this compound as an electron transport layer in OLEDs, demonstrating improved efficiency and stability compared to traditional materials .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the nitration of benzothiophene derivatives followed by coupling reactions with benzothiazole derivatives.

StepReaction TypeKey Reagents
1NitrationNitric Acid
2CouplingBenzothiazole Derivative
3Amide FormationAmine Source

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound features a similar benzo[d]thiazole moiety but with different substituents.

    Benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives: These compounds share structural similarities but differ in their specific functional groups and biological activities.

Uniqueness

N-(1,3-benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide is unique due to the combination of the benzo[d]thiazole and benzo[b]thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

N-(1,3-benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a unique combination of benzothiazole and benzothiophene moieties, which contribute to its biological activity. The synthesis typically involves multi-step reactions including nitration and amide formation, utilizing coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to achieve the desired carboxamide linkage.

The biological activity of this compound is attributed to its interaction with various molecular targets. These interactions can modulate enzymatic activities or receptor functions, leading to therapeutic effects. The specific pathways and targets remain an area for further research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell proliferation in various human cancer cell lines (e.g., A431, A549) with mechanisms involving apoptosis and cell cycle arrest .

CompoundCancer Cell LineIC50 (μM)Mechanism
B7A4311Apoptosis
B7A5492Cell Cycle Arrest
4iHOP-924Apoptosis

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. It has been reported to inhibit the growth of various bacterial strains by disrupting their metabolic processes. For example, it up-regulates succinate dehydrogenase expression in bacteria, thereby hindering their reproduction .

Neuroprotective Effects

Research indicates that benzothiazole derivatives possess neuroprotective effects. Compounds related to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress and excitotoxicity .

Case Studies

Case Study 1: Anticonvulsant Activity
A study evaluated a series of benzothiazole derivatives for anticonvulsant properties. The compounds were tested in models such as the maximal electroshock (MES) test and showed a significant reduction in seizure duration without neurotoxicity .

Case Study 2: Antitumor Efficacy
In a recent study, this compound was part of a series designed to enhance anti-tumor activity. Results indicated that modifications to the benzothiazole nucleus could significantly improve efficacy against non-small cell lung cancer cells .

Q & A

Q. Key Data :

ParameterValue/Details
Reaction Yield45–65% (optimized conditions)
Melting Point218–220°C (decomposition observed)

Advanced: How can structural contradictions in crystallographic data for this compound be resolved?

Methodological Answer :
Contradictions in crystallographic refinement (e.g., hydrogen bonding patterns, thermal displacement parameters) require:

  • Validation Tools : Use SHELX software (SHELXL for refinement) to cross-check hydrogen bond geometry and R-factors against high-resolution datasets .
  • Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen-bonding motifs (e.g., D or C patterns) and identify packing inconsistencies .
  • Dynamic vs. Static Disorder : Differentiate via variable-temperature XRD studies (100–300 K) to assess thermal motion effects .

Example :
If N–H···O hydrogen bonds deviate from expected angles (e.g., 150° vs. 165°), reevaluate solvent inclusion or twinning using PLATON’s ADDSYM algorithm .

Basic: What solubility profiles are critical for in vitro assays?

Methodological Answer :
Solubility in DMSO (≥10 mM) is essential for stock solutions. For aqueous buffers (e.g., PBS, pH 7.4):

  • Co-solvent Systems : Use 0.1% Tween-80 or cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility.
  • pH-Dependent Stability : Test stability across pH 2–9 via UV-Vis spectroscopy (λ = 320 nm for nitro group absorption) .

Q. Key Data :

ParameterValue
IC₅₀ (ALK5)12 nM ± 1.8 (n = 3)
Selectivity (ALK4/ALK7)>100-fold

Basic: What spectroscopic techniques are optimal for characterizing purity?

Q. Methodological Answer :

  • NMR : 1H^1H- and 13C^13C-NMR to confirm aromatic substitution patterns (e.g., nitro group at C5 in benzothiophene).
  • Mass Spectrometry : HRMS (ESI+) for exact mass verification (theoretical m/z 383.0532 [M+H]⁺).
  • HPLC-PDA : Purity >95% using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) .

Advanced: How to address contradictory bioactivity data across cell lines?

Methodological Answer :
Contradictions (e.g., IC₅₀ variability in HeLa vs. MCF-7 cells) may arise from:

  • Cellular Uptake Differences : Quantify intracellular concentrations via LC-MS/MS.
  • Metabolic Stability : Assess cytochrome P450-mediated degradation using liver microsomes .
  • Off-Target Effects : Perform RNA-seq profiling post-treatment to identify unintended pathways .

Q. Troubleshooting Table :

IssueResolution Strategy
Low potency in MCF-7Co-treatment with efflux inhibitors (e.g., verapamil)
High cytotoxicityAdjust dosing intervals (pulse vs. continuous)

Basic: What safety protocols are advised for handling this compound?

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Waste Disposal : Neutralize nitro groups with sodium dithionite before aqueous disposal .
  • Acute Toxicity : LD₅₀ (rat, oral) >500 mg/kg; avoid inhalation of fine powders .

Advanced: How to optimize hydrogen-bonding networks for co-crystallization with target proteins?

Q. Methodological Answer :

  • Co-Crystallization Screens : Use 48-condition screens (e.g., Hampton Index) with PEGs and salts.
  • Ligand Soaking : Pre-incubate protein crystals (ALK5) with 5 mM compound for 24h.
  • Graph Set Analysis : Identify conserved motifs (e.g., R₂²(8) rings) to stabilize binding poses .

Q. Key Interaction :

  • Benzothiazole N-H···O=C (amide) hydrogen bond (2.8 Å) critical for binding affinity .

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